2,3,3-triphenyl-N-(1-phenylethyl)propanamide
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Overview
Description
2,3,3-triphenyl-N-(1-phenylethyl)propanamide is a complex organic compound with the molecular formula C29H27NO and a molecular weight of 405.545 g/mol . This compound is characterized by its intricate structure, which includes multiple aromatic rings and a secondary amide group. It is primarily used in scientific research and is known for its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-triphenyl-N-(1-phenylethyl)propanamide typically involves multi-step organic reactions. One common method includes the reaction of 2,3,3-triphenylpropanoyl chloride with 1-phenylethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3,3-triphenyl-N-(1-phenylethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2,3,3-triphenyl-N-(1-phenylethyl)propanamide is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Used in the development of new materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 2,3,3-triphenyl-N-(1-phenylethyl)propanamide involves its interaction with specific molecular targets. The compound’s aromatic rings and amide group allow it to form hydrogen bonds and π-π interactions with proteins and other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2,3,3-triphenylpropanamide
- N-(1-phenylethyl)propanamide
- 2,3,3-triphenyl-N-(1-phenylethyl)butanamide
Uniqueness
2,3,3-triphenyl-N-(1-phenylethyl)propanamide is unique due to its specific combination of aromatic rings and the secondary amide group. This structure provides distinct chemical properties, such as higher stability and specific reactivity patterns, compared to similar compounds. Its unique structure also allows for specific interactions with biological targets, making it a valuable compound in research.
Properties
IUPAC Name |
2,3,3-triphenyl-N-(1-phenylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27NO/c1-22(23-14-6-2-7-15-23)30-29(31)28(26-20-12-5-13-21-26)27(24-16-8-3-9-17-24)25-18-10-4-11-19-25/h2-22,27-28H,1H3,(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWWCLJHFTXRKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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